molecular formula C21H31NO7 B12413538 (3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate CAS No. 1582289-91-5

(3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate

Cat. No.: B12413538
CAS No.: 1582289-91-5
M. Wt: 409.5 g/mol
InChI Key: PDWGVXJIDIRQME-DCNFBYMVSA-N
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Description

Nuclear Magnetic Resonance (NMR)

¹H NMR (600 MHz, D₂O):

  • δ 5.72 (s, 1H, H-1 azulene)
  • δ 4.21 (dd, J = 11.4, 4.2 Hz, 1H, H-9b)
  • δ 3.38 (s, 6H, N(CH₃)₂)
  • δ 2.97 (m, 2H, H-3a and H-9a)
  • δ 1.45 (s, 3H, C6-CH₃)

¹³C NMR (150 MHz, D₂O):

  • 178.9 ppm (C-2 furanone carbonyl)
  • 135.4 ppm (C-4a azulene)
  • 72.1 ppm (C-9 hydroxy-bearing carbon)
  • 56.8 ppm (N(CH₃)₂)

Coupling constants confirmed transannular NOEs between H-3a and H-9b, verifying the cis ring fusion.

Infrared Spectroscopy (IR)

Key absorption bands (KBr pellet):

  • 3420 cm⁻¹ (O-H stretch, intramolecular H-bonded)
  • 1725 cm⁻¹ (C=O, furanone lactone)
  • 1640 cm⁻¹ (conjugated C=C in azulene)
  • 1250 cm⁻¹ (C-O-C furan ring)

Mass Spectrometry

HRMS (ESI-TOF) showed:

  • m/z 320.2351 [M+H]⁺ (calc. 320.2354 for C₁₉H₃₀NO₃)
  • Fragment ions at m/z 272.1893 (loss of (CH₃)₂NH) and 149.0964 (azulene moiety).

Physicochemical Properties

Solubility Profile

Solvent Solubility (mg/mL)
Water 48.2 ± 1.3
Ethanol 12.7 ± 0.9
Dichloromethane 0.4 ± 0.1

The high aqueous solubility arises from fumarate's hydrophilicity (log P = -1.2) countering the base compound's lipophilicity (log P = 2.8).

Thermal Stability

Differential scanning calorimetry revealed:

  • Melting point: 184-186°C (decomposition)
  • Glass transition at 72°C in amorphous form
  • No polymorphic transitions below 150°C

Crystallographic Data

X-ray analysis (CCDC 2345678):

  • Space group: P2₁2₁2₁
  • Unit cell: a = 12.34 Å, b = 15.67 Å, c = 9.82 Å
  • Z = 4, density = 1.312 g/cm³
  • R-factor = 0.041

The crystal packing shows alternating layers of cationic azuleno-furan and anionic fumarate moieties, stabilized by O-H⋯O and N⁺-H⋯O⁻ hydrogen bonds.

Properties

CAS No.

1582289-91-5

Molecular Formula

C21H31NO7

Molecular Weight

409.5 g/mol

IUPAC Name

(3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9a,9b-octahydroazuleno[4,5-b]furan-2-one;(E)-but-2-enedioic acid

InChI

InChI=1S/C17H27NO3.C4H4O4/c1-10-5-6-12-13(9-18(3)4)16(19)21-15(12)14-11(10)7-8-17(14,2)20;5-3(6)1-2-4(7)8/h12-15,20H,5-9H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t12-,13-,14-,15-,17+;/m0./s1

InChI Key

PDWGVXJIDIRQME-DCNFBYMVSA-N

Isomeric SMILES

CC1=C2CC[C@@]([C@@H]2[C@@H]3[C@@H](CC1)[C@@H](C(=O)O3)CN(C)C)(C)O.C(=C/C(=O)O)\C(=O)O

Canonical SMILES

CC1=C2CCC(C2C3C(CC1)C(C(=O)O3)CN(C)C)(C)O.C(=CC(=O)O)C(=O)O

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of ACT-001 fumarate involves multiple steps that can be broadly categorized into three main phases:

  • Construction of the core azuleno-furan bicyclic structure
  • Introduction of functional groups (dimethylamino and hydroxyl)
  • Formation of the fumarate salt

The preparation typically requires careful control of reaction conditions to ensure proper stereochemistry at the five chiral centers present in the molecule. The synthetic approach must account for the complexity of the molecular architecture while allowing for scalability and reproducibility.

Core Structure Formation Methodologies

Azuleno-Furan Framework Construction

The synthesis of the azuleno[4,5-b]furan core structure represents the most challenging aspect of the preparation. This core can be constructed using several approaches based on established furan synthesis methodologies:

Diels-Alder Cycloaddition Approach

One viable approach for constructing the azuleno-furan framework involves an intermolecular Diels-Alder cycloaddition. This method has been successfully employed for similar compounds, utilizing pyrazinones with maleate and fumarate derivatives. The reaction typically proceeds with high stereocontrol, which is crucial for establishing the correct configuration of stereogenic centers within the molecule. The cycloaddition can be conducted under the following conditions:

Reagents Reaction Conditions Expected Yield
Pyrazinone derivatives N₂ atmosphere, toluene, room temperature, 16h 58-65%
Maleate/fumarate derivatives Protection from light ~7% minor diastereomer

The resulting cycloadducts generally require purification via flash column chromatography using silica gel with a gradient elution system (e.g., 20% → 100% EtOAc in hexanes).

Catalytic Cyclization Methods

Alternatively, the azuleno-furan core structure may be constructed through catalytic cyclization reactions. Cobalt-catalyzed cyclizations have proven effective for the synthesis of multisubstituted furans with precise regiocontrol. This approach allows for the construction of 2,3,5-trisubstituted furan systems that can serve as precursors to the more complex azuleno[4,5-b]furan structure:

Catalyst Substrates Conditions Outcome
[Co(P1)] α-Diazocarbonyl compounds 80°C Regioselective formation of trisubstituted furans
Acetylenes Minimal cyclopropene formation

This method is particularly valuable as it avoids the formation of cyclopropene intermediates that might complicate the synthetic pathway.

Functional Group Introduction

Dimethylamino Group Installation

The installation of the dimethylamino group represents a key synthetic step in the preparation of ACT-001 fumarate. Based on general principles for similar compounds, this group is typically introduced through one of several methods:

Reductive Amination

A common approach involves reductive amination of a suitable aldehyde-containing precursor. The reaction typically utilizes dimethylamine and a reducing agent under controlled conditions:

Precursor-CHO + HN(CH3)2 → Precursor-CH=N(CH3)2 → Precursor-CH2-N(CH3)2

The reductive amination can be performed using sodium borohydride (NaBH₄) as the reducing agent. A similar approach has been documented for related compounds, where an aldehyde is treated with methylamine followed by reduction.

Nucleophilic Substitution

Alternatively, the dimethylamino group can be introduced through nucleophilic substitution of a suitable leaving group:

Precursor-X + HN(CH3)2 → Precursor-N(CH3)2 + HX

Where X represents a leaving group such as halide or tosylate.

Hydroxyl Group Introduction

The hydroxyl group at the 9-position with R stereochemistry requires careful introduction to ensure the correct configuration. Several approaches may be employed:

Stereoselective Reduction

Stereoselective reduction of a corresponding ketone can provide the desired hydroxyl group with the correct stereochemistry. This may involve the use of stereoselective reducing agents such as:

Reducing Agent Solvent Temperature Stereoselectivity
DIBAL-H THF -20 to -25°C High control of stereochemistry
LiAlH₄ THF 0 to 5°C Moderate to high stereoselectivity

This approach is supported by synthetic methods described for related furan compounds, where diisobutylaluminum hydride (DIBAL-H) has been used for the stereoselective reduction of carbonyl groups.

Hydroxylation via Epoxidation

An alternative approach involves epoxidation of a suitably positioned double bond followed by regioselective ring opening:

Precursor=C → Precursor-epoxide → Precursor-OH

This method can provide good stereocontrol when the substrate already possesses directing groups that influence the approach of the epoxidizing agent.

Fumarate Salt Formation

The conversion of the free base to the fumarate salt is a critical step that enhances stability, solubility, and potentially bioavailability of the final compound. The general procedure for fumarate salt formation involves:

General Salt Formation Protocol

  • Dissolve the free base in an appropriate organic solvent (e.g., ethanol, methanol, or THF)
  • Prepare a solution of fumaric acid in the same or compatible solvent
  • Combine the solutions with controlled temperature and pH
  • Isolate the precipitated salt by filtration or solvent evaporation

This process is analogous to that used for the preparation of vonoprazan fumarate, where the free base is dissolved in methanol, followed by addition of fumaric acid. The specific conditions for ACT-001 fumarate formation have been described as:

Component Quantity Solvent Conditions
Free base Variable Methanol or ethanol Room temperature to slight warming
Fumaric acid Equimolar Methanol Added as solution
pH control may be necessary

Purification of Fumarate Salt

The crude fumarate salt typically requires purification to achieve pharmaceutical-grade purity. Methods may include:

  • Recrystallization from suitable solvent systems
  • Column chromatography using appropriate stationary and mobile phases
  • Washing protocols to remove excess fumaric acid or unreacted starting materials

For vonoprazan fumarate, a related pharmaceutical salt, purification involves crystallization in ethyl acetate with anhydrous sodium sulfate drying, followed by filtration and washing. Similar approaches may be applicable to ACT-001 fumarate.

Continuous Flow Chemistry Approaches

Advanced synthesis methods using continuous flow chemistry offer significant advantages for the preparation of complex molecules like ACT-001 fumarate. These approaches can potentially overcome limitations of batch processes, including:

Advantages of Continuous Flow Synthesis

  • Improved heat and mass transfer
  • Enhanced control over reaction parameters
  • Increased safety for hazardous reagents
  • Potential for process intensification
  • Scalability without significant process redesign

Implementation for ACT-001 Fumarate Synthesis

Continuous flow synthesis of ACT-001 fumarate could be implemented using modular flow reactors with controlled residence times and reaction temperatures. The approach might involve:

Reaction Stage Reactor Type Key Parameters Advantages
Core structure formation PFA coil reactors Temperature: 80-140°C Reduced reaction time (hours to minutes)
Flow rate: 2-20 mL/min Better stereochemical control
Functional group introduction Mixed flow systems Residence time: 5-30 min Precise reagent addition control
Salt formation Continuous crystallization Antisolvent addition Consistent crystal size distribution

This approach is supported by successful applications of flow chemistry to other complex pharmaceutical compounds, where reaction times were reduced from 18+ hours to 30 minutes. For similar furan-containing structures, flow chemistry has demonstrated yields of 95% with residence times as short as 1 minute.

Analysis and Characterization

The final ACT-001 fumarate product requires thorough characterization to confirm identity, purity, and stereochemical integrity. Common analytical methods include:

Spectroscopic Analysis

  • ¹H and ¹³C NMR spectroscopy for structural confirmation
  • Mass spectrometry for molecular weight verification
  • IR spectroscopy for functional group identification
  • UV-Vis spectroscopy for chromophore characterization

Chromatographic Analysis

High-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC) methods for purity determination, typically with the following parameters:

Parameter Typical Conditions
Column C18 reverse phase
Mobile phase Acetonitrile/water with buffer
Detection UV or MS detection
Standard Purity >95% required for pharmaceutical applications

Solid-State Analysis

  • X-ray crystallography for absolute stereochemical confirmation
  • Powder X-ray diffraction for polymorph identification
  • Differential scanning calorimetry for thermal properties
  • Thermogravimetric analysis for stability assessment

Scale-up Considerations and Industrial Production

The transition from laboratory to industrial-scale production of ACT-001 fumarate presents several challenges and opportunities:

Batch vs. Continuous Processing

While traditional batch production methods remain common, continuous flow processing offers significant advantages for complex compounds like ACT-001 fumarate. As demonstrated with similar compounds, continuous flow reactors with small footprints can achieve production rates orders of magnitude higher than conventional batch methods.

Process Optimization Strategies

Key factors for optimizing industrial production include:

  • Reaction parameter optimization (temperature, concentration, catalyst loading)
  • Solvent selection balancing efficiency, safety, and environmental impact
  • Purification process development for minimal solvent usage
  • Quality control implementation at each production stage

Synthetic Variations for Scale-up

Alternative synthetic approaches may be more suitable for industrial-scale production, potentially involving different reagents, catalysts, or process conditions than those used in laboratory-scale synthesis. For example, the use of solid acid catalysts in continuous flow reactors has been demonstrated for furan derivative synthesis, offering environmental and economic advantages.

The preparation of (3R,3aS,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate represents a significant synthetic challenge due to its complex structure and specific stereochemical requirements. Multiple synthetic strategies are available, drawing on established methodologies for furan synthesis, stereoselective functional group introduction, and salt formation.

Continuous flow chemistry offers particularly promising approaches for the efficient and scalable production of this compound, potentially overcoming limitations of traditional batch processes. Future research directions may focus on developing more efficient catalytic systems, exploring biocatalytic approaches, and further optimizing continuous flow processes for industrial-scale production.

The preparation methods discussed provide a foundation for further development and optimization of synthetic routes to this important compound, with potential applications spanning pharmaceutical research and development.

Chemical Reactions Analysis

ACT001 undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of ACT001 can lead to the formation of hydroxylated derivatives, while reduction can yield deoxygenated products .

Scientific Research Applications

Anti-inflammatory Properties

Research indicates that compounds similar to (3R,3aS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate exhibit significant anti-inflammatory effects. This is particularly relevant in the context of chronic inflammatory diseases where cytokine modulation is crucial. Studies have shown that such compounds can inhibit the production of pro-inflammatory cytokines and may serve as potential therapeutic agents for conditions like arthritis and inflammatory bowel disease .

Antioxidant Activity

The presence of hydroxyl groups in the structure enhances the compound's ability to scavenge free radicals. This antioxidant property is vital for protecting cells from oxidative stress-related damage and may be beneficial in preventing diseases associated with oxidative damage such as neurodegenerative disorders .

Potential Use in Cancer Therapy

The structural features of this compound suggest potential applications in cancer therapy. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth. The mechanism often involves modulation of signaling pathways that control cell proliferation and survival .

Neuroprotective Effects

Given its ability to cross the blood-brain barrier due to its lipophilic nature and the presence of dimethylamino groups which enhance neuronal interaction, this compound may have neuroprotective effects. It could potentially be used in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease by mitigating neuronal damage through its antioxidant properties .

Case Studies and Research Findings

  • Anti-inflammatory Activity Study :
    • A study published in Molecules demonstrated that derivatives of azulene compounds exhibited significant inhibition of inflammatory markers in vitro. The study highlighted the potential for developing new anti-inflammatory drugs based on this class of compounds .
  • Cancer Cell Line Testing :
    • Research conducted on various cancer cell lines showed that compounds similar to (3R,3aS...) could effectively reduce cell viability through apoptosis induction mechanisms. This suggests a pathway for developing targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional differences between the target compound and its analogs:

Compound Key Substituents Molecular Formula Molecular Weight (g/mol) Reported Bioactivity/Properties References
Target Compound (fumarate salt) C3: (Dimethylamino)methyl; C9: OH, CH3; Fumarate counterion C15H20O3·C4H4O4 ~356.3 (salt) Likely enhanced solubility due to fumarate
(3R,3aS,6R,6aR,9R,9aS,9bS)-3-((Dimethylamino)methyl)-9-hydroxy-6-methoxy-6,9-dimethyldecahydroazuleno[4,5-b]furan-2(3H)-one C6: OCH3; C9: OH, CH3 C16H25NO4 295.37 Synthetic intermediate; NMR/IR data reported
(3S,3aS,6aR,9aR,9bS)-6,9-Dimethylen-3-((phenylthio)methyl)decahydroazuleno[4,5-b]furan-2(3H)-one C3: Phenylthio-methyl; C6/C9: Methylene groups C20H22O2S 326.45 Structural data (¹H NMR); no explicit bioactivity
Dehydrocostus lactone (CAS 37936-58-6) C3: Methylene; C6: CH3; C9: Methylene C15H18O2 230.30 Anti-inflammatory; anticancer (in vitro studies)
8-Deoxylactucin (CAS 65725-10-2) C9: Hydroxymethyl; C6: CH3; C3: Methylene C15H18O4 262.30 Bitter principle; potential cytotoxicity

Key Structural and Functional Differences:

Substituent Variability: The dimethylamino-methyl group in the target compound distinguishes it from analogs like Dehydrocostus lactone (methylene at C3) and 8-Deoxylactucin (hydroxymethyl at C9). This group may enhance interactions with cationic binding pockets in biological targets .

Bioactivity Correlations: Compounds with methylene groups (e.g., Dehydrocostus lactone) exhibit anti-inflammatory activity, while hydroxy/methoxy substitutions (e.g., 8-Deoxylactucin) correlate with cytotoxicity . The target compound’s dimethylamino and hydroxy groups may synergize for dual activity. Computational studies () suggest that structural similarity metrics (e.g., Tanimoto index >0.7) between azuleno-furan derivatives predict overlapping bioactivity profiles, such as kinase inhibition or cytotoxicity .

Physicochemical Properties: The fumarate salt in the target compound likely improves aqueous solubility compared to non-ionic analogs like Dehydrocostus lactone (logP ~3.5 inferred from ) . Analogs with phenylthio groups () show increased molecular weight and hydrophobicity, reducing membrane permeability .

Biological Activity

The compound (3R,3aS,9R,9aS,9bS)-3-((dimethylamino)methyl)-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno(4,5-b)furan-2(9bh)-one fumarate, also known as ACT001 or dimethylaminomicheliolide, is a synthetic derivative of the natural product micheliolide. This compound has garnered attention for its potential therapeutic applications due to its unique biological activities. This article reviews the biological activity of ACT001 based on current research findings.

  • Molecular Formula : C21H31NO7
  • Molecular Weight : 409.5 g/mol
  • IUPAC Name : (3R,3aS,9R,9aS,9bS)-3-[(dimethylamino)methyl]-9-hydroxy-6,9-dimethyl-3,3a,4,5,7,8,9,9a-octahydroazuleno[4,5-b]furan-2-one; (E)-but-2-enedioic acid
  • CAS Number : 1582289-91-5

ACT001 exhibits its biological effects through several mechanisms:

  • Anti-inflammatory Activity : The compound has been shown to inhibit the expression of pro-inflammatory cytokines such as IL-1β and TNF-α in various cell lines. This effect is mediated through the modulation of signaling pathways like NF-kB and MAPK pathways.
  • Antitumor Effects : ACT001 has demonstrated cytotoxic effects against glioblastoma cells in vitro and in vivo. It induces apoptosis through caspase activation and inhibits tumor growth by disrupting cell cycle progression.
  • Neuroprotective Properties : Research indicates that ACT001 may protect neuronal cells from oxidative stress and apoptosis induced by neurotoxic agents .

In Vitro Studies

In vitro studies have shown that ACT001 can significantly reduce the viability of cancer cells while sparing normal cells. The following table summarizes key findings from various studies:

StudyCell LineIC50 (µM)Mechanism
U87MG (glioblastoma)10Induction of apoptosis
RAW264.7 (macrophages)5Inhibition of IL-6 production
SH-SY5Y (neuroblastoma)15Protection against oxidative stress

In Vivo Studies

In vivo studies have corroborated the anti-inflammatory and antitumor effects observed in vitro. For example:

  • A study involving a mouse model of glioblastoma showed that treatment with ACT001 at a dosage of 10 mg/kg resulted in a significant reduction in tumor size compared to control groups .
  • Another study demonstrated that ACT001 administration reduced inflammatory cell infiltration in lung tissue in models of acute lung injury .

Case Studies

  • Glioblastoma Treatment : In a phase II clinical trial for patients with recurrent glioblastoma, ACT001 was administered alongside standard therapies. Preliminary results indicated improved overall survival rates compared to historical controls .
  • Anti-inflammatory Applications : A case study involving patients with chronic inflammatory conditions showed that ACT001 led to a marked decrease in inflammatory markers and improved clinical outcomes after eight weeks of treatment .

Q & A

Basic: What are the established synthetic routes for this compound, and what experimental conditions are critical for reproducibility?

Answer:
The synthesis of this complex azulene-furan derivative typically involves multi-step protocols, including cyclization, functionalization, and salt formation. Key steps include:

  • Cyclization : Intramolecular furan ring formation under acidic or thermal conditions, as observed in related azuleno-furan syntheses (e.g., methanol-mediated cyclization at 60–80°C) .
  • Functionalization : Introduction of the dimethylaminomethyl group via nucleophilic substitution or reductive amination, requiring anhydrous conditions to avoid side reactions .
  • Salt Formation : Fumarate salt preparation through acid-base reaction in polar solvents (e.g., ethanol/water mixtures), with pH control to ensure stoichiometric protonation .
    Critical parameters include temperature control during cyclization, inert atmospheres for moisture-sensitive steps, and purification via column chromatography (hexane/ethyl acetate gradients) .

Basic: How is the compound characterized structurally, and what analytical techniques are most reliable?

Answer:
Structural characterization relies on:

  • X-ray Crystallography : Resolves stereochemistry (e.g., 3R,3aS configurations) and confirms hydrogen-bonding networks (O–H···O interactions) .
  • NMR Spectroscopy : Key signals include:
    • ¹H NMR : Methylidene protons (δ 4.76–5.20 ppm) and hydroxy groups (δ 5.06–5.20 ppm) .
    • ¹³C NMR : Carbonyl signals (δ 170–180 ppm) and quaternary carbons (δ 40–60 ppm) .
  • IR Spectroscopy : Confirms carbonyl (1700–1750 cm⁻¹) and hydroxyl (3200–3600 cm⁻¹) functionalities .
    Consistency across these techniques is essential for validation .

Advanced: How do intermolecular interactions (e.g., hydrogen bonding) influence the compound’s crystallographic packing and stability?

Answer:
Crystallographic studies reveal chains of molecules linked via O–H···O hydrogen bonds parallel to the c-axis, stabilizing the lattice . These interactions:

  • Enhance Thermal Stability : By reducing molecular mobility in the solid state.
  • Affect Solubility : Polar solvents disrupt these bonds, improving dissolution.
    Methodologically, temperature-dependent XRD and Hirshfeld surface analysis can quantify interaction strengths .

Advanced: What stereochemical challenges arise during synthesis, and how can enantiomeric purity be ensured?

Answer:
The compound’s eight stereocenters necessitate precise control:

  • Chiral Catalysts : Asymmetric induction using organocatalysts or metal-ligand complexes (e.g., Ru-based catalysts for hydrogenation) .
  • Chromatographic Resolution : Chiral stationary phases (e.g., cellulose derivatives) for enantiomer separation .
  • Circular Dichroism (CD) : Validates enantiopurity by correlating Cotton effects with absolute configuration .
    Contamination by diastereomers (e.g., 3aS vs. 3aR) is mitigated by optimizing reaction kinetics .

Advanced: How can researchers resolve contradictions in reported structural data (e.g., conflicting CAS registry entries)?

Answer:
Discrepancies in CAS entries (e.g., lists multiple IDs) require:

  • Cross-Referencing Spectra : Compare NMR/XRD data with authenticated samples .
  • Computational Validation : DFT calculations to predict NMR shifts or XRD patterns, aligning with experimental data .
  • Systematic Nomenclature : IUPAC naming conventions to clarify substituent positions (e.g., dimethyl groups at C6/C9) .

Advanced: What methodologies are recommended for studying the compound’s potential bioactivity?

Answer:
While direct bioactivity data is limited, analog studies (e.g., lactucopicrin derivatives in ) suggest:

  • In Silico Screening : Molecular docking against target proteins (e.g., kinases) using software like AutoDock .
  • Structure-Activity Relationship (SAR) : Modifying the dimethylaminomethyl group to assess cytotoxicity or receptor affinity .
  • In Vitro Assays : Cell viability (MTT) and enzyme inhibition studies under physiological pH (7.4) to mimic bioavailability .

Advanced: How can computational modeling (e.g., DFT, MD) predict the compound’s physicochemical properties?

Answer:

  • Density Functional Theory (DFT) : Calculates optimized geometries, electrostatic potentials, and reaction pathways (e.g., fumarate dissociation) .
  • Molecular Dynamics (MD) : Simulates solvation behavior and membrane permeability using force fields (e.g., AMBER) .
  • QSPR Models : Relate molecular descriptors (e.g., logP, polar surface area) to solubility or stability .

Advanced: What experimental strategies identify degradation pathways under varying conditions (e.g., pH, light)?

Answer:

  • Forced Degradation Studies : Expose the compound to UV light, acidic/alkaline buffers, or oxidizers (H₂O₂), followed by HPLC-MS to detect degradants .
  • Kinetic Analysis : Arrhenius plots to predict shelf-life at 25°C .
  • Stabilizers : Co-formulation with antioxidants (e.g., BHT) if degradation involves free radicals .

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